An In-depth Technical Guide to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol (CAS 91084-83-2)
An In-depth Technical Guide to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol (CAS 91084-83-2)
A comprehensive review of the available scientific literature and safety data reveals a significant lack of specific information for 2-(Hydroxymethyl)-4-methyl-6-nitrophenol with the CAS number 91084-83-2. While this guide aims to provide an in-depth technical overview, it is crucial for researchers, scientists, and drug development professionals to be aware of the limited publicly accessible data for this specific chemical entity.
Extensive searches for chemical, physical, toxicological, and spectroscopic properties, as well as synthesis methods and applications for CAS 91084-83-2, did not yield specific results. This suggests that the compound may be a novel or less-studied molecule, or the provided CAS number may be inaccurate or associated with a different, yet similar, compound.
It is common in chemical research for closely related isomers of nitrophenols to exist, which can lead to confusion. During our investigation, a significant amount of information was found for several related nitrophenol derivatives. These compounds, while structurally similar, will have distinct properties. We present a summary of these related compounds to aid researchers in differentiating and to provide a comparative context, in the event the initial query contained a typographical error.
Comparative Analysis of Structurally Related Nitrophenols
To assist researchers who may be investigating related compounds, the following sections detail the properties of several similar nitrophenol derivatives.
2-(Hydroxymethyl)-4-nitrophenol (CAS 39224-61-8)
A structural isomer of the target compound, where a methyl group is absent.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1][2][3] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% or 98% | [1][2][3] |
Synonyms: 2-hydroxy-5-nitrobenzyl alcohol, 5-Nitrosalicyl alcohol.[1]
4-(Hydroxymethyl)-2-nitrophenol
Another structural isomer.
Synthesis: A known synthesis method involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is boiled under reflux for several hours. After cooling, the resulting oil is purified by steam distillation to remove unreacted nitrophenol, followed by extraction with boiling water and recrystallization to yield yellow needles.[4]
2-Methyl-4-nitrophenol (CAS 99-53-6)
This compound, also known as 4-Nitro-o-cresol, is a well-documented chemical.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [5][6][7] |
| Molecular Weight | 153.14 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Melting Point | 93-98 °C | [9] |
Spectroscopic Data: Spectroscopic information including 1H NMR, IR, and Mass Spectrometry data is available for this compound.[5][10]
Synthesis: One reported synthesis involves the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid.[6][9]
Applications: It is used as a target compound in studies on atmospheric particulate matter and as an internal standard in analytical methods for determining monoaromatic nitro compounds.[9] It has also been used as a starting material in the synthesis of other compounds like 2-bromo-4-nitro-6-methylphenol.[9]
2-Methyl-6-nitrophenol (CAS 83103)
An isomer of 2-Methyl-4-nitrophenol.
Safety and Hazards: This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[11]
General Safety and Handling Considerations for Nitrophenols
Given that the target compound is a nitrophenol derivative, it is prudent to handle it with the precautions typically associated with this class of compounds. Nitrophenols, in general, are toxic and require careful handling.
General Hazards:
-
Toxicity: Nitrophenols can be toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14][15] Acute exposure can lead to symptoms such as headache, drowsiness, nausea, and cyanosis.[16]
-
Irritation: They can be irritating to the skin, eyes, and respiratory system.[15][17]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[13][15]
-
Environmental Hazards: Many nitrophenols are toxic to aquatic life.[12][13]
Recommended Safety Practices:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[12][14] In case of dust formation, respiratory protection is required.[13]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Wash hands and any exposed skin thoroughly after handling.[12][14] Do not eat, drink, or smoke when using the product.[12][13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12][13] Store locked up.[12]
-
Spills: In case of a spill, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[12]
Analytical Methodologies for Nitrophenol Derivatives
The analysis of nitrophenol compounds is well-established in the scientific literature. Researchers investigating novel nitrophenols can adapt these existing methods.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the determination of phenols and nitrophenols.[18] Methods often use a C18 column with a mobile phase consisting of a buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol.[18] UV detection is typically employed.[18]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of nitrophenols.[19] Derivatization may sometimes be necessary.[18]
Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: The IR spectra of phenols show a characteristic broad O-H stretching band.[20] The presence of a nitro group (NO₂) will also give rise to characteristic strong absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl, methyl, and nitro groups.[20] The hydroxyl proton signal can often be identified by its broadness or by exchange with D₂O.[20]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.[21]
Experimental Workflow for Characterization
For a novel or uncharacterized compound like 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, a systematic approach to characterization is essential.
Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical compound.
Conclusion
The specific compound 2-(Hydroxymethyl)-4-methyl-6-nitrophenol (CAS 91084-83-2) is not well-documented in publicly available scientific literature and databases. Researchers and drug development professionals are advised to verify the CAS number and structure of their compound of interest. In the absence of specific data, it is imperative to treat this compound with the high degree of caution afforded to other toxic nitrophenol derivatives. The experimental and analytical frameworks outlined in this guide for related compounds can serve as a valuable starting point for the characterization and safe handling of this and other novel chemical entities.
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